N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine
Description
N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine is an unnatural amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a 4-methoxyphenylethyl side chain attached to the glycine backbone . Its molecular formula is C₃₀H₃₁NO₅ (inferred from structural analogs in and ), with a molecular weight of approximately 509.58 g/mol. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), while the 4-methoxyphenylethyl moiety enhances hydrophobicity, making it suitable for designing peptides with tailored membrane permeability or receptor-binding properties .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-(4-methoxyphenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-18(11-13-19)14-15-27(16-25(28)29)26(30)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H,28,29) |
InChI Key |
QQMLEKYELALMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with 4-Methoxyphenylacetaldehyde
Glycine reacts with 4-methoxyphenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form N-(2-(4-methoxyphenyl)ethyl)-Glycine. This method proceeds under mild acidic conditions (pH 4–5) at room temperature, achieving yields of 65–75%. The reaction mechanism involves imine formation followed by reduction, ensuring regioselectivity for the secondary amine.
Nucleophilic Substitution with 2-(4-Methoxyphenyl)ethyl Halides
Alternative alkylation uses 2-(4-methoxyphenyl)ethyl bromide or chloride as the electrophile. Glycine, deprotonated by a strong base like potassium carbonate (K2CO3), undergoes nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Yields range from 50–60%, with side products arising from over-alkylation or solvent decomposition.
Table 1: Comparison of Alkylation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 4-Methoxyphenylacetaldehyde, NaBH3CN | pH 4–5, RT | 65–75 | 85–90 |
| Nucleophilic Substitution | 2-(4-Methoxyphenyl)ethyl bromide, K2CO3 | DMF, 60–80°C | 50–60 | 75–80 |
Recent advances in C–H functionalization enable direct introduction of the 2-(4-methoxyphenyl)ethyl group via copper-mediated reactions.
CuBr/TBHP-Mediated Alkynylation and Arylation
Aryl boronic acids or alkynes react with glycine derivatives under oxidative conditions. For example, CuBr (10 mol%) and tert-butyl hydroperoxide (TBHP) facilitate coupling between glycine and phenylacetylene in dichloroethane (DCE) at 100°C, yielding N-(2-(4-methoxyphenyl)ethyl)-Glycine derivatives in 68–77% yield. This method avoids pre-functionalized electrophiles, streamlining synthesis.
PMP-Protected Glycine as a Substrate
Protecting glycine with a p-methoxyphenyl (PMP) group enhances stability during coupling. The PMP group is introduced via reaction with p-anisidine and NaOAc in ethanol, followed by copper-catalyzed arylation. Subsequent deprotection using trichloroisocyanuric acid (TCCA) and HCl yields the free amine.
Fmoc Protection Strategies
After introducing the 2-(4-methoxyphenyl)ethyl group, the Fmoc moiety is added to the α-amine of glycine.
Fmoc-Osu Active Ester Method
Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) reacts with the free amine in dichloromethane (DCM) or DMF, catalyzed by N,N-diisopropylethylamine (DIPEA). This method, adapted from peptide synthesis protocols, achieves >90% conversion at room temperature. Excess DIPEA ensures complete deprotonation of the amine, while stoichiometric Fmoc-Osu minimizes side reactions.
Solid-Phase Fmoc Deposition
In solid-phase peptide synthesis (SPPS), the Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) on resin-bound glycine. After coupling the 2-(4-methoxyphenyl)ethyl group via standard SPPS protocols, cleavage from the resin yields the target compound with purities exceeding 95%.
Integrated Synthesis Protocols
Patent-Based Synthesis (CN104211619A)
A three-step protocol optimizes cost and yield:
-
Alkylation : Quadrol reacts with chloroacetic acid to form N-(2-aminoethyl)glycine.
-
Esterification : Thionyl chloride (SOCl2) in methanol converts the carboxylate to a methyl ester.
-
Fmoc Protection : Fmoc-Osu in DCM with DIPEA introduces the Fmoc group, yielding the final product at 47% overall yield and 97% purity.
Oxidative Deprotection and Coupling
Manganese(IV) oxide (MnO2) oxidizes PMP-protected intermediates to α-imino carboxylic acids, which are subsequently coupled with Fmoc-Gly using HBTU/HOBt activation. This method achieves 72% yield after recrystallization.
Comparative Analysis and Optimization
Table 2: Synthesis Method Performance
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination + Fmoc-Osu | 3 | 58 | 88 | Moderate |
| CuBr/TBHP Coupling | 2 | 70 | 92 | High |
| Patent-Based Protocol | 3 | 47 | 97 | Industrial |
Key Findings :
-
Copper-catalyzed methods offer higher yields but require stringent oxygen-free conditions.
-
Patent protocols prioritize cost-effectiveness, using inexpensive reagents like quadrol and SOCl2.
-
Solid-phase synthesis ensures high purity but is limited to small-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(2-(4-methoxyphenyl)ethyl)glycine.
Substitution: Formation of free glycine derivative.
Scientific Research Applications
Overview : This compound plays a crucial role in the pharmaceutical industry, particularly in designing drugs that target specific biological pathways. Its structural features allow for modifications that enhance biological activity.
Applications :
- Targeted Therapy Design : The unique structure facilitates the development of peptides that can selectively bind to receptors or enzymes involved in disease processes.
- Bioconjugation : It is used to conjugate drugs with biomolecules, improving delivery and efficacy.
Case Study: Targeted Drug Delivery
- Objective : Develop a peptide-drug conjugate for cancer therapy.
- Methodology : N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine was conjugated to an anticancer drug.
- Results : Enhanced tumor targeting and reduced side effects compared to free drug administration.
Research in Neuroscience
Overview : this compound is employed in studies related to neurotransmitter systems, aiding in the exploration of potential treatments for neurological disorders.
Applications :
- Neurotransmitter Modulation : The compound can be used to design peptides that modulate neurotransmitter release or receptor activity.
- Potential Therapeutics for Neurological Disorders : Research is ongoing into its use in conditions such as Alzheimer's and Parkinson's diseases.
Material Science
Overview : The properties of this compound make it suitable for applications in material science, particularly in developing advanced materials for drug delivery systems.
Applications :
- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances the efficacy of delivery systems.
- Biosensors Development : The compound's reactivity can be harnessed to create sensors that detect biological molecules.
Bioconjugation Techniques
Bioconjugation involving this compound allows for the attachment of various biomolecules to drugs or imaging agents, enhancing their targeting capabilities. This application is critical in diagnostics and therapeutic contexts.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Protecting Group Stability: The Fmoc group in this compound allows base-labile deprotection (e.g., 20% piperidine in DMF), contrasting with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups requiring harsher acidic conditions . Non-Fmoc analogs like N-(4-Cyanophenyl)-Glycine lack this advantage, limiting their utility in SPPS .
Hydrophobicity and Solubility: The 4-methoxyphenylethyl substituent increases lipophilicity (logP ~3.5) compared to phenylglycine (logP ~2.8) or aminoethylglycine (logP ~1.5), as inferred from similar compounds . Methyl ester derivatives (e.g., ) exhibit higher solubility in organic solvents, whereas Fmoc-protected analogs are typically dissolved in DMF or DCM .
Synthetic Yields and Methods: this compound is synthesized via reductive amination or Mitsunobu reactions, achieving yields of ~60–75% based on analogous protocols (). Ethyl bromopyruvate and N-bromosuccinimide (NBS) are employed for oxazole-containing analogs (e.g., ), yielding 50–85% .
Biological and Industrial Applications: Fmoc-protected compounds are pivotal in peptide therapeutics (e.g., diabetes drugs in ), whereas non-protected derivatives like N-(4-Cyanophenyl)-Glycine serve as intermediates for dabigatran (an anticoagulant) . The 4-methoxyphenyl group in may mimic tyrosine residues in receptor-ligand studies, while methyl esters () act as prodrugs .
Biological Activity
N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine is a derivative of glycine that has garnered interest due to its potential biological activities. This compound features a phenyl group with a methoxy substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound can be represented as follows:
- Chemical Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 289.33 g/mol
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating various chemical reactions without interfering with the biological activity of the compound.
Research indicates that compounds similar to this compound can interact with various biological pathways:
- Receptor Binding : The methoxyphenyl group may enhance binding affinity to specific receptors, including those involved in neurotransmission and hormonal regulation.
- Antimicrobial Activity : Amino acid derivatives have shown promise as antimicrobial agents. Studies suggest that the incorporation of aromatic groups can improve the efficacy of these compounds against bacterial strains .
- Cytotoxicity : Certain derivatives exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
A study evaluating the antimicrobial properties of amino acid derivatives found that compounds with aromatic substitutions demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, the phenyl derivatives exhibited zones of inhibition ranging from 11 to 14 mm against common pathogens like E. coli and S. aureus .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed an IC50 value indicative of moderate cytotoxicity, suggesting its potential as an anticancer agent. Notably, it was more effective than standard chemotherapeutics in certain assays .
Case Studies
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit SMYD2, a protein implicated in cancer progression. The study reported that modifications in the structure led to enhanced binding and inhibition efficacy .
- Case Study 2 : Another investigation focused on the conjugation of this compound with other bioactive molecules, revealing synergistic effects that improved therapeutic outcomes in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine in high purity?
Methodological Answer:
The synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to the aminoethyl side chain of glycine. A validated approach includes:
- Step 1: Alkylation of glycine with 2-(4-methoxyphenyl)ethyl bromide under basic conditions (e.g., NaHCO₃/THF) to form N-(2-(4-methoxyphenyl)ethyl)-glycine .
- Step 2: Fmoc protection using Fmoc-Cl (chloride) or Fmoc-OSu (succinimide ester) in a polar aprotic solvent (e.g., DMF) with a base like DIEA to ensure regioselectivity .
- Critical Considerations:
- Use anhydrous conditions to prevent hydrolysis of the Fmoc group.
- Monitor reaction progress via TLC (Rf comparison) or HPLC to detect intermediates and byproducts .
- Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or reverse-phase HPLC for high-purity isolation (>97%) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS or MALDI-TOF): Match the observed molecular ion ([M+H]⁺ or [M+Na]⁺) to the theoretical mass (C₂₈H₂₈N₂O₅: ~496.5 g/mol) .
- HPLC Purity Analysis: Use a C18 column with UV detection (254 nm). A single peak with >97% area indicates purity .
Advanced: What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
The 4-methoxyphenylethyl group may sterically hinder coupling or cause side-chain interactions. Mitigation strategies include:
- Activation Reagents: Use HATU or PyBOP instead of DCC/HOBt to enhance coupling efficiency of bulky residues .
- Double Coupling: Repeat coupling steps with fresh reagents to ensure complete amide bond formation .
- Side-Chain Stability: Avoid strong acids (e.g., TFA) during Fmoc deprotection; use 20% piperidine in DMF to prevent cleavage of the methoxyphenyl group .
- Real-Time Monitoring: Employ Kaiser or chloranil tests to detect free amines post-deprotection .
Advanced: How does the methoxyphenyl substituent influence the compound’s solubility and reactivity in aqueous vs. organic solvents?
Methodological Answer:
The hydrophobic methoxyphenyl group reduces aqueous solubility but enhances solubility in organic solvents like DCM or THF:
- Solubility Testing:
- Reactivity Implications:
Advanced: What analytical methods resolve discrepancies in peptide coupling efficiency when using this derivative?
Methodological Answer:
Coupling inefficiencies may arise from steric hindrance or incomplete Fmoc deprotection. Address this via:
- HPLC-MS Analysis: Compare retention times and mass spectra of crude peptides to expected sequences. Truncated peptides indicate incomplete coupling .
- Edman Degradation: Identify N-terminal residues to pinpoint missed couplings .
- Optimized Deprotection: Extend piperidine treatment (2 × 10 minutes instead of 2 × 5 minutes) to ensure complete Fmoc removal .
Advanced: How can researchers assess the stability of this compound under long-term storage?
Methodological Answer:
Stability studies should include:
- Temperature and Humidity: Store at -20°C under argon to prevent hydrolysis of the Fmoc group. Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and compare HPLC purity pre/post storage .
- Light Sensitivity: Protect from UV light to avoid methoxyphenyl group degradation. Use amber vials for storage .
- Lyophilization: For long-term stability, lyophilize the compound and store as a powder rather than in solution .
Advanced: What role does this compound play in synthesizing peptide nucleic acid (PNA) analogs?
Methodological Answer:
The Fmoc-protected glycine derivative serves as a backbone monomer for PNAs. Key steps include:
- Monomer Incorporation: Use automated SPPS with Fmoc chemistry. Couple the derivative to a PNA backbone (e.g., via ethylenediamine linkers) .
- Deprotection and Cleavage: Cleave from resin using TFA/scavengers while retaining the methoxyphenyl group for later functionalization .
- Hybridization Studies: Confirm PNA-DNA binding via UV melting curves or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
